Introduction: The Significance of Fluorinated Nitropyridines
Introduction: The Significance of Fluorinated Nitropyridines
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone
This technical guide provides a comprehensive overview of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone, a fluorinated nitropyridine derivative with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds to predict its chemical properties, reactivity, and to propose a viable synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust starting point for the synthesis and utilization of this compound.
Substituted pyridines are fundamental scaffolds in pharmaceutical and agrochemical research. The introduction of specific functional groups, such as a nitro group and a fluorine atom, can profoundly modulate the physicochemical and pharmacological properties of the parent molecule. The nitro group, a potent electron-withdrawing moiety, can enhance the electrophilicity of the pyridine ring, making it a key pharmacophore in many therapeutic agents.[1] Concurrently, the incorporation of fluorine often improves metabolic stability, binding affinity, and lipophilicity, thereby enhancing the drug-like characteristics of a molecule.[2][3] The combination of these features in 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone suggests its considerable potential as a scaffold for developing novel therapeutics.
Predicted Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of Analogous Pyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | 1160936-52-6 | C₇H₅BrFNO | 218.02 | Solid |
| 1-(5-Chloro-3-nitropyridin-2-yl)ethanone | 1071691-19-4 | C₇H₅ClN₂O₃ | 200.58 | N/A |
| 1-(5-Bromo-3-nitropyridin-2-yl)ethanone | 1363382-81-3 | C₇H₅BrN₂O₃ | 245.03 | N/A |
| 1-(2,5-Difluoropyridin-3-yl)ethanone | 1505516-30-2 | C₇H₅F₂NO | 157.12 | N/A |
Based on these analogues, 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is predicted to be a solid at room temperature with a molecular weight of 184.11 g/mol .
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The acetyl group will present as a singlet in the aliphatic region.
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¹³C NMR: The carbon NMR will display signals for the seven carbon atoms, with the carbonyl carbon appearing significantly downfield. The carbon atoms attached to fluorine and the nitro group will also exhibit characteristic shifts.
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IR Spectroscopy: The infrared spectrum should feature prominent absorption bands corresponding to the C=O stretch of the ketone, the N-O stretches of the nitro group, and the C-F stretch.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Proposed Synthesis Pathway
There is no directly published synthesis for 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone. However, a plausible multi-step synthesis can be proposed starting from the commercially available 2-amino-5-fluoropyridine, drawing parallels from established methodologies for analogous compounds.[4][5]
Caption: Proposed multi-step synthesis of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone.
Step-by-Step Experimental Protocols (Proposed)
Step 1: Nitration of 2-Amino-5-fluoropyridine
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To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C.
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Slowly add 2-amino-5-fluoropyridine while maintaining the temperature.
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Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise.
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Allow the reaction to stir at a controlled temperature until completion (monitored by TLC).
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Pour the reaction mixture onto crushed ice and neutralize with a suitable base to precipitate the product, 2-amino-5-fluoro-3-nitropyridine.
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Filter, wash with water, and dry the solid.
Rationale: The nitration of the pyridine ring is a standard electrophilic aromatic substitution. The amino group directs the incoming nitro group to the ortho and para positions. The presence of the activating amino group facilitates this reaction.
Step 2: Sandmeyer Reaction to Introduce Bromine
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Dissolve 2-amino-5-fluoro-3-nitropyridine in an aqueous solution of hydrobromic acid.
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Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
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Slowly add the diazonium salt solution to the cuprous bromide solution.
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Warm the mixture to facilitate the replacement of the diazonium group with bromine.
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Extract the product, 2-bromo-5-fluoro-3-nitropyridine, with an organic solvent.
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Dry the organic layer and remove the solvent under reduced pressure.
Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a halide. This step is crucial for setting up the subsequent carbon-carbon bond formation.
Step 3: Acetylation
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The final step involves a cross-coupling reaction to introduce the acetyl group. A Stille coupling or a similar palladium-catalyzed reaction can be employed.
-
Dissolve 2-bromo-5-fluoro-3-nitropyridine in a suitable solvent (e.g., toluene or THF).
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Add the acetylating agent (e.g., tributyl(1-ethoxyvinyl)tin for Stille coupling followed by hydrolysis, or an alternative acetyl source).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Work up the reaction mixture to isolate the crude product.
-
Purify by column chromatography to obtain 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone.
Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The choice of the specific coupling partner and catalyst is critical for achieving high yields.
Chemical Reactivity and Potential Applications
The reactivity of 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is dictated by its functional groups:
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The Nitro Group: This group can be reduced to an amine, which can then be further functionalized. The electron-withdrawing nature of the nitro group also activates the pyridine ring for nucleophilic aromatic substitution.
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The Fluoro Group: The fluorine atom can be displaced by strong nucleophiles under certain conditions, although this is generally less facile than with chlorine or bromine.
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The Acetyl Group: The ketone functionality can undergo a variety of reactions, including reduction to an alcohol, conversion to an oxime, or use in aldol-type condensations.
The structural motifs present in this molecule are found in numerous biologically active compounds.[1] Therefore, 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a promising starting material for the synthesis of novel compounds with potential applications as:
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Kinase inhibitors
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Antimicrobial agents
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Anticancer agents
Safety and Handling
Based on the safety data sheets of analogous compounds, 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone should be handled with care.[6][7][8][9] The predicted hazards are summarized in Table 2.
Table 2: Predicted Hazard Information
| Hazard Category | Predicted Hazard Statements | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[8] | Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area.[7] |
| Skin Irritation | Causes skin irritation.[7] | Wash skin thoroughly after handling.[6] |
| Eye Irritation | Causes serious eye irritation.[7] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[9] |
| Respiratory Irritation | May cause respiratory irritation.[7] | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
Handling and Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Work under a chemical fume hood.
Conclusion
1-(5-Fluoro-3-nitropyridin-2-yl)ethanone is a heterocyclic compound with significant synthetic potential in medicinal chemistry. While direct experimental data is scarce, this guide provides a comprehensive predictive overview of its chemical properties, a plausible and detailed synthetic pathway, and essential safety information based on the analysis of structurally related molecules. This information serves as a valuable resource for researchers looking to synthesize and utilize this promising building block in the development of novel therapeutic agents.
References
-
Watson International. Safety Data Sheet. [Link]
-
PubChem. 1-(2,5-Difluoropyridin-3-yl)ethanone. [Link]
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Crysdot LLC. 1-(5-Chloro-3-nitropyridin-2-yl)ethanone. [Link]
-
PubChem. (2S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
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RSC Publishing. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
- Google Patents. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
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ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
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